(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid
Overview
Description
(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid: is a complex organic compound with a molecular formula of C16H19N3O4 and a molecular weight of 317.34 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to a spirocyclic triaza structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic triaza core. This can be achieved through a multicomponent reaction involving appropriate amines, ketones, and aldehydes under specific conditions. The benzyl group is then introduced through a subsequent reaction with benzyl chloride or benzyl alcohol under catalytic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to form corresponding alcohols.
Substitution: The triaza ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted triaza derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triaza ring can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid: can be compared to other similar compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic structure but may differ in functional groups and substituents.
Benzyl derivatives: Compounds with benzyl groups attached to different core structures.
Uniqueness: The uniqueness of this compound lies in its specific combination of the benzyl group and the spirocyclic triaza structure, which provides distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Biological Activity
(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid is a synthetic compound that belongs to the class of triazaspiro compounds. Its unique structure, characterized by a spirocyclic framework and multiple functional groups, suggests potential biological activities. This article reviews the biological activity of this compound based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid
- CAS Number : 732926-20-4
- Molecular Formula : C16H19N3O4
- Molecular Weight : 317.35 g/mol
- Purity : 95% .
Antimicrobial Activity
Research indicates that various derivatives of triazaspiro compounds exhibit antimicrobial properties. For instance, studies have shown that modifications in the benzyl group can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential. This compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. Apoptosis induction and cell cycle arrest are common mechanisms attributed to its activity. A study revealed that the compound effectively inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential effects on the central nervous system (CNS). Preliminary studies indicate that it may possess anxiolytic and antidepressant-like effects in animal models. These effects are hypothesized to be mediated through interactions with neurotransmitter systems such as serotonin and norepinephrine .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a ligand for various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to cancer progression and microbial resistance.
- Cell Cycle Regulation : The compound influences cell cycle checkpoints, leading to apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Data Summary Table
Properties
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-13(21)11-19-14(22)16(17-15(19)23)6-8-18(9-7-16)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,23)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVWAFNWFNAQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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